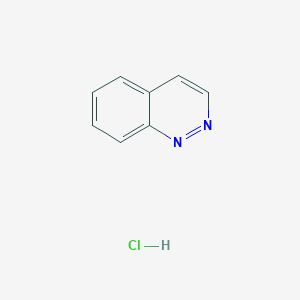

Cinnoline hydrochloride

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

cinnoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBSTRWZKVHRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583552 | |

| Record name | Cinnoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-24-6 | |

| Record name | Cinnoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cinnoline Hydrochloride and Its Derivatives

Classical Approaches to Cinnoline (B1195905) Ring System Formation

The foundational methods for cinnoline synthesis were established in the late 19th and early 20th centuries and continue to be relevant. These classical approaches typically involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. thieme-connect.deresearchgate.netosi.lv

Richter Synthesis via Diazotization and Cyclization of o-Aminophenylpropionic Acid

The first synthesis of the cinnoline ring system was reported by Victor von Richter in 1883. innovativejournal.ininnovativejournal.indrugfuture.com This method involves the diazotization of o-aminophenylpropiolic acid, followed by intramolecular cyclization. drugfuture.com The resulting diazonium salt undergoes cyclization in water to form 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group removed through reduction to yield the parent cinnoline heterocycle. wikipedia.org The cinnoline free base can be subsequently treated with a base to be isolated as an oil or co-crystallized with ether. wikipedia.org

A related and efficient synthesis involves the Richter cyclization of o-(1,3-butadiynyl)phenyltriazene, which produces 3-alkynyl-4-bromocinnoline. scispace.com The reaction of o-(alka-1,3-diynyl)arenediazonium salts, formed from the diazotization of diacetylenic aniline (B41778) derivatives, leads to 3-alkynyl-4-chloro- or 3-alkynyl-4-bromocinnolines, and/or 3-alkynyl-4-hydroxycinnolines. researchgate.net The study of the cyclization of vic-alkynyl-substituted diazonium salts has shown that the reaction can lead to either five-membered pyrazole (B372694) or six-membered pyridazine (B1198779) rings, depending on the reaction conditions. sibran.ru

Neber-Bossel Method for 3-Hydroxycinnoline Synthesis

A classical route for the synthesis of 3-hydroxycinnolines is the Neber-Bossel method. innovativejournal.ininnovativejournal.in This process begins with the diazotization of (2-aminophenyl)hydroxyacetates. innovativejournal.in The resulting diazonium salt is then reduced to form a hydrazine (B178648) intermediate, which subsequently undergoes cyclization upon boiling in hydrochloric acid to yield 3-hydroxycinnoline. innovativejournal.ininnovativejournal.in The presence of substituents on the aromatic ring can influence the efficiency of the cyclization, with unsubstituted and 4-chloro-substituted rings giving yields of 60% and 70%, respectively. innovativejournal.ininnovativejournal.in This was the sole known method for synthesizing 3-hydroxycinnoline for some time. gla.ac.uk

Widman-Stoermer and Borsche-Herbert Cyclizations

The Widman-Stoermer synthesis is a widely utilized classical method for preparing 3-substituted or 3,4-disubstituted cinnolines. wikipedia.orgthieme-connect.de This reaction involves the ring-closing of an α-vinylaniline with hydrochloric acid and sodium nitrite (B80452). wikipedia.org The sodium nitrite is first converted to nitrous acid and then to dinitrogen trioxide, which facilitates the cyclization. wikipedia.org This method is effective for synthesizing cinnolines with alkyl, aryl, or hetaryl groups at the 3- and 4-positions. thieme-connect.de

The Borsche-Herbert cyclization is another important classical method, particularly for the production of 4-hydroxycinnolines. innovativejournal.inchempedia.info This reaction involves the diazotization of ortho-aminoacetophenones, followed by the cyclization of the resulting arenediazonium salt. innovativejournal.in This method is quite versatile, allowing for the synthesis of a broad range of cinnoline derivatives with substituents at various positions, often with high yields of 70-90%. innovativejournal.in

Modern Synthetic Strategies for Cinnoline Hydrochloride

Contemporary approaches to cinnoline synthesis often build upon the classical foundations but may employ more sophisticated reagents and catalysts to improve efficiency, selectivity, and substrate scope. These modern strategies frequently still rely on the cyclization of arenediazonium salts and the use of arylhydrazone and arylhydrazine precursors. osi.lvscispace.com

Cyclization of Arenediazonium Salts

The cyclization of arenediazonium salts remains a cornerstone of modern cinnoline synthesis. researchgate.netosi.lv This approach encompasses the classical Richter, Widman-Stoermer, and Borsche-Herbert reactions. innovativejournal.ininnovativejournal.in The diazotization is typically carried out using sodium nitrite in an acidic medium such as hydrochloric, sulfuric, or formic acid. innovativejournal.ininnovativejournal.in The resulting diazonium salt is then cyclized, often by heating, to form the cinnoline ring. ajrconline.org For instance, the diazonium chloride derived from o-amino phenyl propionic acid can be heated to form the cinnoline ring system. ajrconline.org

Recent advancements include palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes to produce 3,4-disubstituted cinnolines. researchgate.net Furthermore, the cyclization of vic-(alkynyl)arenediazonium salts has been studied in detail, revealing that the reaction pathway can be controlled to produce either cinnoline or indole (B1671886) derivatives. sibran.ru

Utilization of Arylhydrazones and Arylhydrazines as Precursors

The use of arylhydrazones and arylhydrazines as precursors is a highly versatile and universal approach for synthesizing a wide array of cinnoline derivatives with diverse substitution patterns. osi.lvinnovativejournal.ininnovativejournal.in In these methods, the cinnoline ring system is typically formed through an intramolecular cyclization involving the attack of an amino group onto a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. innovativejournal.ininnovativejournal.in

For example, hydrazones derived from ortho-trifluoromethylarylhydrazines and benzaldehydes can undergo cyclization in the presence of a base to form a pyridazine ring. innovativejournal.ininnovativejournal.in Another modern application involves the intramolecular cyclization of piperazinyl amidrazones, mediated by polyphosphoric acid, to produce 3-piperazinyl cinnolines. ijper.org Additionally, the reaction of 1,4-diketones with hydrazine monohydrate provides a route to 5,6,7,8-tetrahydrocinnoline (B3263633) derivatives. beilstein-journals.org This approach allows for the synthesis of cinnolines with various substituents, making it a powerful tool in modern organic synthesis. innovativejournal.ininnovativejournal.in

Tandem Copper-Catalyzed Annulation for Cinnoline Synthesis

Copper-catalyzed reactions have become a prominent tool in heterocyclic chemistry due to the low cost, natural abundance, and low toxicity of copper compared to other transition metals like palladium. rsc.org Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules like cinnolines.

One notable approach involves the copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones. This method allows for the synthesis of 3-aryl-substituted cinnolines through a sequence of C(sp³)–H oxidation, cyclization, and aromatization. The reaction generally tolerates a range of electron-donating and electron-withdrawing groups on the aniline aromatic ring. researchgate.net Another efficient strategy is the copper-catalyzed tandem C-N bond formation, which provides an annulative synthesis of functionalized cinnolines from dihalo compounds and hydrazine diesters. Current time information in Bangalore, IN.

A novel copper-catalyzed cascade reaction of arylsulfonylhydrazones derived from ortho-alkynyl arylketones has also been developed. This process involves key steps such as alkynyl amination, 1,4-aryl migration, desulfonylation, and a diazo radical cyclization cascade, leading to a diverse range of functionalized cinnolines. researchgate.net These methods highlight the versatility of copper catalysis in constructing the cinnoline core through intramolecular C-H functionalization and cyclization pathways. researchgate.net

Table 1: Examples of Copper-Catalyzed Cinnoline Synthesis

| Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|

| N-methyl-N-phenylhydrazones | CuSO₄ / CuI / Pyridine / O₂ | Aerobic dehydrogenative cyclization, C(sp³)–H functionalization | researchgate.net |

| Dihalo compounds and hydrazine diester | Copper catalyst | Tandem C-N bond formation, annulation | Current time information in Bangalore, IN. |

| ortho-Alkynyl arylketone derived arylsulfonylhydrazones | Copper catalyst | Cascade reaction, alkynyl amination, radical cyclization | researchgate.net |

| 2-Nitrobenzyl alcohol and benzylamine | Copper-catalyzed (comparison) | Aerobic annulation via dehydrogenative amination | researchgate.net |

Reductive Methods for Polycondensed Cinnoline Derivatives

Reductive cyclization represents a classical and effective strategy for the synthesis of cinnolines and their polycondensed analogues. These methods often involve the cyclization of precursors like hydrazones derived from nitro-substituted aromatic compounds. researchgate.netresearchgate.netosi.lvresearchgate.net

For instance, new cinnoline derivatives can be synthesized through the reductive cyclization of hydrazones, which are formed by the condensation of 2-nitrophenylhydrazine (B1229437) derivatives with compounds like methyl pyruvate (B1213749) and dimethyl acetylenedicarboxylate. researchgate.net This approach has been used to create a variety of substituted cinnolines, which were subsequently tested for biological activity. researchgate.net Another example involves the reduction of an intermediate amine, formed from a hydrazone derivative and sodium dithionite, to yield 3-methylcinnolin-4(1H)-one derivatives. ijper.org

The synthesis of polycondensed systems, such as pyrrolo[3,2-c]cinnolines, has also been achieved through reductive methods. The process can start from 1,3-disubstituted 2-methyl-5-(2-aminophenyl)pyrroles, which are obtained by the reduction of their nitro-precursors over a palladium on charcoal catalyst. clockss.org These examples underscore the utility of reduction reactions in the final ring-closing step to form the cinnoline heterocyclic system, often starting from readily available nitroaromatic compounds. researchgate.netosi.lvresearchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity—the specific position of bond formation—is a critical challenge and a key area of research in cinnoline synthesis. ijariie.com The substitution pattern on the final cinnoline ring is determined by the regioselectivity of the cyclization step.

Various catalytic systems have been developed to achieve high regioselectivity. For example, palladium-catalyzed [4+2] annulation of 1-arylindazolones with allenoates can produce two different regioisomeric forms of cinnoline-fused indazolones by simply changing the solvent. nih.gov Rhodium(III)-catalyzed reactions of 1-alkyl-1-phenylhydrazines with α-diazo β-keto esters have shown that cyclization occurs selectively at the para-position relative to a methyl group on the phenylhydrazine, while ortho-cyclization is favored with fluoro and chloro substituents. thieme-connect.com Furthermore, regioselective functionalization at the C3 and C8 positions of the cinnoline scaffold can be achieved using TMP-magnesium and TMP-zinc bases through selective metalation. nih.gov A practical three-component reaction has also been reported for the regioselective synthesis of 3-aryl-5,6-dihydrobenzo[h]cinnolines. acs.orgnih.gov

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also an important consideration, particularly for creating chiral cinnoline derivatives. High stereoselectivity has been achieved in Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions of Boc-arylhydrazines with alkynes. researchgate.netfigshare.comacs.org Additionally, a stereoselective aza Diels-Alder reaction on a solid phase has been reported as a facile method for synthesizing hexahydrocinnoline derivatives. ijariie.cominnovativejournal.in

Catalytic Approaches in this compound Formation

While copper catalysis is significant, a broader range of transition metals have been employed to catalyze the formation of the cinnoline ring system, each offering unique advantages in terms of efficiency, substrate scope, and reaction mechanism.

Palladium Catalysis: Palladium catalysts are highly effective for C-C and C-N bond formation. Methods include the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes to yield 3,4-disubstituted cinnolines. Cascade reactions involving dual C-H activation have been developed to construct benzo[c]cinnoline (B3424390) derivatives from pyrazolones and aryl iodides. acs.org Furthermore, Pd(II)-catalyzed C-H activation followed by oxidative [4+2] annulation of 1-arylindazolones with allenoates provides a route to pyrazolone-fused cinnolines under mild, aerobic conditions. researchgate.netnih.gov

Rhodium Catalysis: Rhodium catalysts have enabled novel pathways for cinnoline synthesis. Rh(III)-catalyzed C-H activation and annulation of N-aryl cyclic hydrazides with vinyl acetate (B1210297) is one such method. A redox-neutral annulation of azo and diazo compounds through a tandem C-H activation and C-N bond formation strategy has also been reported. These reactions often proceed with high efficiency and can be performed under mild conditions, allowing for the synthesis of a diverse library of cinnoline derivatives. thieme-connect.comacs.orgrsc.orgresearchgate.net

Other Catalysts: Ruthenium-catalyzed regioselective deoxygenation-oxidative annulation of propargyl alcohols with phthalazinones and pyridazinones has been used to create new cinnoline diones. rsc.orgjst.go.jp Scandium triflate [Sc(OTf)₃] has been shown to be an effective Lewis acid catalyst for the [4+2] annulation of N-carbonyl aryldiazenes with cyclopentadiene, representing the first example of an azo-Povarov reaction to access the cinnoline scaffold. ehu.es

Table 2: Overview of Catalytic Approaches to Cinnoline Synthesis

| Catalyst Metal | Reaction Type | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|---|

| Palladium (Pd) | Annulation / C-H Activation | 2-Iodophenyltriazenes, alkynes; Pyrazolones, aryl iodides | Forms C-C and C-N bonds; Cascade reactions | acs.org |

| Rhodium (Rh) | C-H Activation / Annulation | N-Aryl cyclic hydrazides, vinyl acetate; Azo/diazo compounds | Redox-neutral; Mild conditions; High efficiency | acs.org |

| Ruthenium (Ru) | Deoxygenation-Oxidative Annulation | Propargyl alcohols, phthalazinones | Cascade, one-pot synthesis of cinnoline diones | rsc.orgjst.go.jp |

| Scandium (Sc) | [4+2] Annulation (Azo-Povarov) | N-Carbonyl aryldiazenes, cyclopentadiene | Lewis acid catalysis, access to fused cinnolines | ehu.es |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like cinnoline is of growing importance to minimize environmental impact. This involves using environmentally benign solvents, reducing energy consumption, and employing catalytic and atom-economical methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. A green and efficient one-pot microwave-assisted synthesis of novel cinnoline derivatives has been demonstrated inside natural Lycopodium clavatum sporopollenin (B1173437) microcapsules, which act as microreactors. rsc.orgnu.edu.kz

Electrosynthesis: Electrochemical methods offer a green alternative to conventional synthesis by using clean electrical energy to drive redox reactions, often avoiding the need for chemical oxidants or reductants. acs.org A straightforward one-pot, two-step electrosynthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides has been developed. This organocatalytic method features mild conditions, excellent regioselectivity, and good to excellent yields under metal-free conditions. acs.orgacs.org

Green Solvents and Catalysts: The use of environmentally friendly solvents is a cornerstone of green chemistry. Ethanol has been used as a green solvent for the multicomponent synthesis of tetrahydrocinnolin-5(1H)-ones. nih.gov Glycerol, another benign solvent, has been utilized in microwave-assisted syntheses. scirp.org Furthermore, developing recyclable catalysts, such as the fluorous phosphine (B1218219) used in isoindolinone synthesis, represents a key strategy for waste reduction. rsc.org The use of abundant and less toxic metals like copper in catalysis also aligns with green chemistry principles. nih.gov

Structure Activity Relationship Sar Studies of Cinnoline Hydrochloride Derivatives

Impact of Substituents on Biological Activities

The introduction of different functional groups onto the cinnoline (B1195905) scaffold can dramatically alter the pharmacological profile of the resulting compounds. Researchers have systematically investigated these effects to optimize antibacterial, anti-inflammatory, and other biological activities.

The incorporation of halogen atoms, such as chlorine, fluorine, and bromine, into the cinnoline structure has been a common strategy to enhance biological activities. ijariit.comiosrjournals.orgthepharmajournal.com Halogen-substituted cinnoline derivatives have consistently demonstrated potent antibacterial, anti-inflammatory, and antifungal properties. iosrjournals.orgthepharmajournal.comrroij.com

Specifically, the position of the halogen substituent plays a critical role. For instance, 6-chloro substituted cinnolines have shown notable antibacterial activity, while 7-chloro substitution has been linked to significant antifungal properties. In studies involving cinnoline derivatives condensed with other heterocyclic rings like thiophene, furan, and imidazole (B134444), chloro-substituted compounds consistently emerged as the most potent antimicrobial and anti-inflammatory agents. thepharmajournal.comrroij.comiosrjournals.org For example, in a series of cinnoline-furan derivatives, chloro-substituted compounds exhibited the most powerful antibacterial, anti-inflammatory, and antifungal effects. iosrjournals.org Similarly, chloro-substituted cinnoline-imidazole derivatives displayed strong antibacterial and anti-inflammatory activities. rroij.comrroij.comrroij.com

Fluorine and bromine substitutions have also been shown to increase the antitumor activity of certain cinnoline derivatives. ijariit.com The introduction of a 4-nitro- or 2,4-dichloro substituent at a benzoyl group attached to the cinnoline system resulted in significant antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net

| Substituent | Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Chlorine (Cl) | 6-position | Potent antibacterial activity | |

| Chlorine (Cl) | 7-position | Significant antifungal activity | |

| Chlorine (Cl) | General | Potent antimicrobial and anti-inflammatory activity in thiophene, furan, and imidazole derivatives | thepharmajournal.comrroij.comiosrjournals.org |

| Fluorine (F), Bromine (Br) | General | Increased antitumor activity | ijariit.com |

| 2,4-dichloro (at benzoyl group) | - | Significant antibacterial activity | semanticscholar.orgresearchgate.net |

The electronic properties of substituents, categorized as either electron-withdrawing or electron-donating, significantly impact the biological activity of cinnoline derivatives.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, are generally associated with enhanced antibacterial activity when attached to the cinnoline nucleus. ijariit.com For instance, cinnoline derivatives with a 4-nitro-substituent on a benzoyl group showed significant antibacterial activity. researchgate.net This suggests that reducing the electron density of the aromatic system can be favorable for antibacterial action.

Conversely, electron-donating groups (EDGs) , which increase the electron density of the aromatic ring, have been shown to modulate other biological activities. For example, the presence of electron-donating groups like hydroxyl (-OH) and carboxyl (-COOH) has been found to increase the antiepileptic activity of certain cinnoline derivatives. ijariit.com In a series of cinnoline-based pyrazoline derivatives, those with electron-donating methoxyl and hydroxyl groups on a phenyl moiety exhibited the highest anti-inflammatory activity. semanticscholar.orgmdpi.com

It is important to note that any significant electronic perturbation, whether from electron-withdrawing or electron-donating groups, can potentially reduce the aromaticity of the cinnoline ring system. nih.gov

| Group Type | Example Substituents | Associated Biological Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO2, -CN | Good antibacterial activity | ijariit.com |

| Electron-Donating (EDG) | -OH, -COOH, -OCH3 | Increased antiepileptic and anti-inflammatory activity | ijariit.comsemanticscholar.orgmdpi.com |

The fusion or attachment of a pyrazoline ring to the cinnoline scaffold has been explored as a strategy to create hybrid molecules with dual or enhanced biological activities. semanticscholar.orgmdpi.comnih.gov The integration of the pyrazoline moiety has shown to be particularly effective in modulating anti-inflammatory and antibacterial profiles. semanticscholar.orgmdpi.comnih.gov

For instance, cinnoline derivatives bearing a pyrazoline ring and substituted with electron-donating groups (e.g., methoxyl and hydroxyl) on a phenyl moiety displayed the highest anti-inflammatory activity. semanticscholar.orgmdpi.comnih.gov In terms of antibacterial activity, an interesting dichotomy was observed: for cinnoline derivatives without a pyrazoline ring, electron-withdrawing substituents on the phenyl group were associated with increased activity. semanticscholar.orgmdpi.comnih.gov However, for cinnoline derivatives with a pyrazoline moiety, a hydroxyl substitution on the phenyl ring led to increased antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. semanticscholar.orgmdpi.comnih.gov

Furthermore, some pyrazolo[4,3-c]cinnoline derivatives have shown promising anti-inflammatory activity with reduced ulcerogenic potential compared to standard drugs like naproxen. researchgate.netpnrjournal.com

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis of cinnoline derivatives has revealed that subtle changes in the orientation of substituents can lead to significant differences in biological activity.

For example, in a study of thieno[2,3-h]- and thieno[3,2-h]cinnolin-3(2H)-ones, the absence of antihypertensive activity in some derivatives was attributed to a different orientation of the acetylamino group compared to active compounds. mdpi.com This highlights that even with the same substituents, their spatial arrangement can determine the biological response. Similarly, benzocycloheptapyridazinone derivatives, which possess a non-planar conformation, were generally found to be inactive. mdpi.com The preference for certain conformations can be influenced by factors such as dipole arrangements and the avoidance of non-bonded interactions between substituents. nih.gov

Pharmacophore Modeling for Cinnoline Hydrochloride Analogues

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a ligand that are responsible for its biological activity. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, in a three-dimensional arrangement. nih.gov

For this compound analogues, pharmacophore models can be developed based on a set of active compounds to understand the crucial structural requirements for binding to a specific biological target. nih.gov These models serve as a 3D query to screen large compound libraries for new potential hits with similar features. nih.gov The development of a pharmacophore model typically involves aligning a set of active molecules and identifying common features that are essential for their activity. This information is invaluable for designing new cinnoline derivatives with improved potency and selectivity.

Ligand-Receptor Interactions and Binding Affinity Studies

Understanding how cinnoline derivatives bind to their biological targets at a molecular level is fundamental to rational drug design. Ligand-receptor interaction studies, often aided by computational methods like molecular docking, provide insights into the specific binding modes and affinities of these compounds. researchgate.net

Molecular docking studies have been employed to predict the binding interactions of cinnoline derivatives with various enzymes and receptors. For example, docking studies of pyrazolo[4,3-c]cinnoline derivatives with the COX-2 enzyme have shown a strong binding profile for the most active anti-inflammatory compounds. researchgate.net Similarly, docking studies of cinnoline derivatives with human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases, have revealed that these compounds act as reversible competitive inhibitors. nih.govtandfonline.com The studies identified that the cinnolin-4(1H)-one scaffold is a key feature for interaction with the active site of HNE, specifically with the Ser195 residue. nih.govtandfonline.com

These studies help in identifying key amino acid residues in the receptor's binding pocket that interact with the cinnoline ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com This knowledge of ligand-receptor interactions is crucial for optimizing the structure of cinnoline derivatives to enhance their binding affinity and, consequently, their biological efficacy. mdpi.comacs.org

Computational Chemistry in SAR Elucidation

Computational chemistry has emerged as an indispensable tool in the elucidation of Structure-Activity Relationships (SAR) for this compound derivatives. By modeling molecular structures and predicting their properties and interactions, computational methods provide deep insights into the chemical features that govern the biological activity of these compounds. These theoretical approaches allow for the rational design of novel derivatives with enhanced potency and selectivity, significantly accelerating the drug discovery process. Key computational techniques employed in the SAR studies of cinnoline derivatives include Density Functional Theory (DFT) calculations, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, and molecular docking studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to understand the stability, reactivity, and various properties of cinnoline derivatives. scirp.orgrsc.org DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries and the calculation of thermodynamic parameters. scirp.orgresearchgate.net

Furthermore, DFT is employed to calculate a range of molecular descriptors that are vital for SAR studies. These include, but are not limited to, the electrophilicity index, chemical potential, hardness, and softness of the molecule. nih.gov By correlating these calculated properties with experimentally observed biological activities, researchers can build predictive SAR models.

Table 1: Key Parameters Calculated Using DFT for Cinnoline Derivatives

| Parameter | Significance in SAR |

|---|---|

| Optimized Molecular Geometry | Predicts the three-dimensional conformation of the molecule, which is essential for receptor binding. |

| Tautomeric Stability | Determines the predominant isomeric form under physiological conditions, affecting its interaction with biological targets. researchgate.net |

| Reaction Enthalpies | Provides insights into the feasibility and energetics of metabolic reactions or chemical synthesis. scirp.org |

HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) analysis, specifically the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and stability of molecules. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. ijastems.orgajchem-a.com

In the context of cinnoline derivatives, a smaller HOMO-LUMO gap suggests that the molecule can be more easily polarized and is generally more reactive. This increased reactivity can be correlated with higher biological activity, as it facilitates charge transfer interactions between the cinnoline derivative (the ligand) and its biological target (the receptor or enzyme). ijastems.orgscience.gov For example, a theoretical study on cinnoline-4-carboxylic acid calculated the HOMO and LUMO energies to understand the charge transfer within the molecule. ijastems.org

The distribution of HOMO and LUMO densities across the molecule can also pinpoint the likely sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for understanding metabolic transformations and for designing derivatives where reactivity at specific positions is either enhanced or blocked to improve the pharmacological profile.

Table 2: Frontier Molecular Orbital Parameters and Their Significance

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to the ionization potential and the ability to donate electrons. researchgate.net |

| LUMO Energy (ELUMO) | - | Relates to the electron affinity and the ability to accept electrons. researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. ijastems.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | A negative value indicates a stable molecular system. ijastems.org |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. ijastems.org |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is extensively used in SAR studies of cinnoline derivatives to elucidate their binding modes and to predict their affinity for specific biological targets. nih.govtandfonline.com

The process involves placing the 3D structure of the cinnoline derivative into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. ijprajournal.com Algorithms, such as the Lamarckian Genetic Algorithm, then search for the most favorable binding conformations, which are scored based on the calculated binding energy. ijprajournal.com A lower binding energy or a lower computational inhibition constant (Ki) generally indicates a more stable ligand-receptor complex and potentially higher biological activity. nih.gov

For instance, molecular docking studies on cinnoline derivatives designed as human neutrophil elastase (HNE) inhibitors revealed key interactions within the enzyme's binding site. The studies showed that molecules with a cinnolin-4(1H)-one scaffold were positioned for attack by the Ser195 hydroxyl group of the enzyme. nih.govtandfonline.com Similarly, docking of novel 4-methylbenzo[h]cinnolines into the colchicine (B1669291) binding site of tubulin helped to rationalize their potential as inhibitors of tubulin polymerization. nih.gov These studies provide a structural basis for the observed SAR and guide the design of new analogues with improved binding affinity.

Table 3: Examples of Molecular Docking Studies on Cinnoline Derivatives

| Cinnoline Derivative Class | Biological Target | Key Findings from Docking |

|---|---|---|

| Cinnolin-4(1H)-ones | Human Neutrophil Elastase (HNE) | Identified key interactions with the Ser195 residue in the active site, explaining the inhibitory mechanism. nih.govtandfonline.com |

| 4-Methylbenzo[h]cinnolines | Tubulin | Predicted binding modes within the colchicine binding site, suggesting a mechanism for inhibiting polymerization. nih.gov |

Pharmacological and Biological Activities of Cinnoline Hydrochloride Derivatives

Antimicrobial Activities

Cinnoline (B1195905) derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antitubercular, and antimalarial effects. ijper.orgijariit.comresearchgate.netijbpas.comresearchgate.net

Substituted cinnoline derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govimpactfactor.orgchemijournal.comijprajournal.com The presence of certain substituents, such as halogens (chloro and fluoro) and electron-withdrawing groups, has been found to enhance antibacterial efficacy. ijariit.comnih.gov

In one study, a series of substituted cinnoline sulphonamide derivatives were synthesized and screened for their antibacterial activity. nih.gov Several of these compounds, particularly those with halogen substitutions, exhibited potent activity against Pseudomonas aeruginosa, Escherichia coli (Gram-negative), Bacillus subtilis, and Staphylococcus aureus (Gram-positive). nih.gov The antibacterial mechanism of some cinnoline derivatives is believed to be similar to that of ciprofloxacin, involving the inhibition of DNA gyrase. nih.govijprajournal.com

Another study focused on pyrazolo[4,3-c]cinnoline derivatives and identified a compound (4i) with significant antibacterial properties against E. coli, P. aeruginosa, and S. aureus. chemijournal.compnrjournal.com Furthermore, newly synthesized cinnoline fused Mannich bases also demonstrated considerable antibacterial activity, with some compounds showing higher efficacy than the standard drug streptomycin (B1217042) against S. aureus and E. coli. impactfactor.org Research on indolo[3,2-c]cinnoline derivatives revealed that most of these compounds displayed antibacterial activity against Gram-positive bacteria, with some being significantly more potent than streptomycin. nih.gov

| Derivative Type | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Substituted Cinnoline Sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Halogenated derivatives showed potent activity. | nih.gov |

| Pyrazolo[4,3-c]cinnoline Derivatives | E. coli, P. aeruginosa, S. aureus | Compound 4i showed significant activity. | chemijournal.compnrjournal.com |

| Cinnoline Fused Mannich Bases | S. aureus, E. coli | Some compounds were more effective than streptomycin. | impactfactor.org |

| Indolo[3,2-c]cinnoline Derivatives | Gram-positive bacteria | Some compounds were up to 200 times more potent than streptomycin. | nih.gov |

Cinnoline derivatives have also been investigated for their antifungal properties. ijper.orgnih.govimpactfactor.orgchemijournal.comijprajournal.com Substituted cinnoline sulphonamides demonstrated moderate to good antifungal activity against Candida albicans and Aspergillus niger when compared to the standard drug Griseofulvin. nih.gov Specifically, compounds with chloro and bromo substitutions showed significant activity. nih.gov

In other studies, pyrazolo-cinnoline derivatives and indolo[3,2-c]cinnolines were also found to possess antifungal potential. nih.govmedwinpublishers.com Some indolo[3,2-c]cinnoline derivatives exhibited good antifungal activity, particularly against Cryptococcus neoformans. nih.gov Furthermore, certain 3-acetylcinnoline and cinnolinyl thiazole (B1198619) derivatives have emerged as promising antifungal agents. niscpr.res.in

| Derivative Type | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Substituted Cinnoline Sulphonamides | C. albicans, A. niger | Halogenated derivatives showed good activity. | nih.gov |

| Indolo[3,2-c]cinnoline Derivatives | Cryptococcus neoformans | Showed good antifungal activity. | nih.gov |

| Cinnolinyl Thiazole Derivatives | Various fungi | N-(3-chlorophenyl)-4-(4,8-dimethylcinnolin-3-yl)-1,3-thiazol-2-amine emerged as a promising agent. | niscpr.res.in |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents, and cinnoline derivatives have shown promise in this area. ijper.orgijariit.comijpsr.com A series of novel cinnoline compounds were synthesized and evaluated for their in vitro activity against the drug-sensitive H37Rv strain of M. tuberculosis. ijpsr.comjocpr.com Several of these compounds exhibited significant inhibitory activity, with some showing minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml. ijpsr.comjocpr.com The presence of trifluoromethyl and chloro groups on the cinnoline ring was associated with potent antitubercular activity. jocpr.com

Cinnoline derivatives have been identified as potential antimalarial agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. ijper.orgijbpas.comsemanticscholar.org The structural similarity of the cinnoline ring system to quinoline (B57606), a core component of many antimalarial drugs, has driven this area of research. semanticscholar.org

Studies have shown that 4-chlorocinnoline (B183215) derivatives can exhibit significant antimalarial properties, with some compounds demonstrating IC50 values (the concentration required to inhibit 50% of parasite growth) below 50 μM. The presence of electron-withdrawing groups on the cinnoline ring has been found to enhance potency against drug-resistant strains of P. falciparum. Furthermore, cinnoline-based pyrazole (B372694) analogs have also demonstrated strong antimalarial activity in vitro. ijbpas.comsemanticscholar.org

| Derivative Type | Parasite Strain | Key Findings | Reference |

|---|---|---|---|

| 4-Chlorocinnoline Derivatives | Plasmodium falciparum | Some derivatives showed IC50 values below 50 μM. | |

| Cinnoline-based Pyrazole Analogs | Plasmodium falciparum | Demonstrated strong in vitro antimalarial activity. | ijbpas.comsemanticscholar.org |

Research has also explored the molluscicidal and broader antiparasitic activities of cinnoline derivatives. nih.govresearchgate.net A study on newly synthesized cinnoline derivatives reported moderate molluscicidal activity against Biomphalaria alexandrina snails, which are intermediate hosts for schistosomiasis. nih.gov This suggests a potential role for these compounds in controlling the spread of this parasitic disease. Cinnoline derivatives have also been noted for their general antiparasitic properties. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic Effects

Cinnoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. ijper.orgijariit.comimpactfactor.orgchemijournal.compnrjournal.com Several studies have demonstrated that these compounds can effectively reduce inflammation in various experimental models.

A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. chemijournal.compnrjournal.com Certain compounds in this series exhibited promising anti-inflammatory effects with reduced ulcerogenic potential compared to the standard drug naproxen. chemijournal.compnrjournal.com Docking studies have suggested that the anti-inflammatory action of these compounds may be due to the inhibition of the COX-2 enzyme. chemijournal.compnrjournal.com

Similarly, newly synthesized cinnoline fused Mannich bases have shown both analgesic and anti-inflammatory activities in vivo. impactfactor.org Some of these compounds, particularly those with larger secondary amine substitutions, demonstrated higher analgesic activity. impactfactor.org In anti-inflammatory evaluations, certain derivatives at a 50 mg/kg dose showed activity comparable to the standard drug celecoxib. impactfactor.org The presence of halogen substituents on the cinnoline ring has been linked to increased anti-inflammatory and analgesic activity. ijariit.com

| Derivative Type | Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnoline Derivatives | Anti-inflammatory | Showed promising activity with reduced ulcerogenic effects compared to naproxen. | chemijournal.compnrjournal.com |

| Cinnoline Fused Mannich Bases | Analgesic & Anti-inflammatory | Some compounds showed activity comparable to celecoxib. | impactfactor.org |

| Halogenated Cinnolines | Anti-inflammatory & Analgesic | Halogen substitutions increased activity. | ijariit.com |

Inhibition of Bovine Serum Albumin Denaturation

The inhibition of bovine serum albumin (BSA) denaturation is a widely used in-vitro assay to screen for anti-inflammatory activity. Several studies have subjected various series of cinnoline derivatives to this model. pnrjournal.comijariit.com For instance, newly synthesized 6-sulphonamido-cinnolines were evaluated using the BSA denaturation method. pnrjournal.com Similarly, cinnoline Schiff's base derivatives, particularly those with electron-donating groups like hydroxyl (-OH) at the ortho and meta positions, demonstrated noteworthy activity in preventing BSA denaturation. ijariit.com

However, research on 7-substituted-4-(3',4',5'-trisubstituted-1-pyrazolyl)pyrimido[5,4-c] cinnolines found no direct correlation between their anti-inflammatory activity observed in vivo (carrageenan-induced rat paw edema) and their effectiveness in inhibiting BSA denaturation. researchgate.netresearchgate.net This suggests that while the BSA denaturation model is a useful preliminary screening tool, the anti-inflammatory mechanism of some cinnoline derivatives may involve more complex pathways.

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease implicated in various inflammatory diseases, making it a key therapeutic target. nih.govmdpi.com Cinnoline derivatives have been designed and evaluated as HNE inhibitors. mdpi.com These compounds were developed by modifying the N-benzoylindazole scaffold, a known class of HNE inhibitors, into a cinnoline structure. mdpi.com

Studies have shown that these cinnoline derivatives act as reversible competitive inhibitors of HNE. nih.govtandfonline.com Although they generally exhibited lower potency compared to their N-benzoylindazole predecessors, they demonstrated enhanced stability in aqueous solutions. nih.govnih.gov The most potent compound identified in one study, designated as 18a, showed a favorable balance between HNE inhibitory activity and chemical stability. nih.govnih.gov

Molecular docking studies have revealed two distinct mechanisms of inhibition based on the cinnoline structure nih.govtandfonline.com:

Cinnolin-4(1H)-one scaffold: The hydroxyl group of the Ser195 residue in the HNE active site attacks the amido moiety of the inhibitor.

Cinnoline with an ester at C-4: The Ser195 residue attacks the ester function at the C-4 position.

| Compound | Scaffold Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 18a | Cinnoline derivative | 56 nM | nih.govnih.gov |

| Compound 33 | Cinnoline HNE reversible competitive inhibitor | Potent | mdpi.com |

| Compound 34 | Cinnoline HNE reversible competitive inhibitor | Potent | mdpi.com |

Anticancer and Antitumor Potential

The cinnoline nucleus is a prominent scaffold in the development of novel anticancer agents. pnrjournal.comijbpas.com Derivatives of cinnoline have demonstrated a broad spectrum of antitumor activities, targeting various mechanisms involved in cancer cell proliferation and survival. nih.govrroij.com Their versatility allows for the design of compounds that can act as inhibitors of crucial enzymes like topoisomerases and kinases, or exhibit cytotoxic effects against a range of cancer cell lines, including those resistant to conventional therapies. nih.govnih.gov

DNA topoisomerase I (TOP1) is a critical enzyme in DNA replication and a validated target for anticancer drugs. nih.govzenodo.org Certain cinnoline derivatives have been identified as potent TOP1 inhibitors. nih.govzenodo.org Specifically, substituted dibenzo[c,h]cinnolines have been studied for this activity, being considered aza-analogues of benzo[i]phenanthridines, another class of TOP1 inhibitors. nih.gov

Research has shown that these dibenzo[c,h]cinnoline (B14754567) analogues exhibit more potent TOP1-targeting activity and cytotoxicity than similarly substituted benzo[i]phenanthridines. nih.gov For example, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline was found to be significantly more cytotoxic than its benzo[i]phenanthridine counterpart. nih.gov Furthermore, other complex heterocyclic systems incorporating the cinnoline ring, such as 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives, have also been reported to act as topoisomerase I inhibitors, leading to apoptosis and cell cycle arrest in cancer cells. mdpi.com

Cinnoline derivatives have shown significant cytotoxic activity against various leukemia cell lines. A notable class of compounds, 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones (a type of anthrapyridazone), has demonstrated potent in vitro cytotoxicity against both murine and human leukemia cell lines. nih.govmdpi.comnih.gov

These compounds were effective against L1210 (murine leukemia) and K562 (human chronic myelogenous leukemia) cells. nih.govnih.gov The most active of these derivatives, when tested in vivo against murine P388 leukemia, showed antileukemic activity comparable to the established anticancer drug Mitoxantrone (B413). nih.govijbpas.com

| Compound Class | Leukemia Cell Line | Activity | Reference |

|---|---|---|---|

| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones | L1210 (Murine Leukemia) | In vitro cytotoxic activity | nih.govnih.gov |

| K562 (Human Leukemia) | In vitro cytotoxic activity | nih.govnih.gov |

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Cinnoline derivatives have emerged as a promising class of antitumor compounds capable of overcoming MDR. nih.gov The 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, which are cytotoxic to sensitive leukemia cells, have also been shown to be active against the multidrug-resistant human leukemia cell line K562/DX. nih.govijbpas.comnih.gov The resistance index (RI) for these compounds was low, ranging from 1 to 3, indicating their effectiveness in resistant cells. nih.gov

Furthermore, studies on substituted dibenzo[c,h]cinnolines revealed that their cytotoxicity was not diminished in cancer cells that overexpress the MDR1 (P-glycoprotein) efflux transporter, a common mechanism of drug resistance. nih.gov This suggests that these cinnoline derivatives are not substrates for this transporter and can maintain their anticancer activity in resistant tumors. nih.gov

Central Nervous System (CNS) Activities

In addition to their anti-inflammatory and anticancer properties, some cinnoline derivatives have been investigated for their effects on the central nervous system. pnrjournal.comnih.gov Research has involved the synthesis of N2-substituted cinnoline derivatives, such as acetic acids, esters, and amides, and their reduced forms, 4-oxo-1,2,3,4-tetrahydro-2-cinnolineacetic acids. nih.gov Several of these compounds were tested for their CNS effects, with certain derivatives exhibiting sedative and neuroleptic properties. pnrjournal.comnih.gov

Sedative and Anesthetic Effects

Certain cinnoline derivatives have demonstrated sedative and anesthetic properties. pnrjournal.com For instance, some N2-substituted cinnoline derivatives have been synthesized and evaluated for their effects on the central nervous system. researchgate.net Specifically, 4-oxo-1,2,3,4-tetrahydro-2-cinnoline acetic acids and their corresponding 4-olate-2-cinnolinium acetic acids have exhibited sedative and neuroleptic activity. researchgate.net Additionally, derivatives of 4-aminocinnoline-3-carboxylic acid with substitutions such as chlorine, fluorine, or a methyl group in the aromatic ring have shown weak sedative properties. researchgate.net

One study highlighted that 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline and 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline possess sedative properties. ijariit.com

Anticonvulsant Properties

The anticonvulsant potential of cinnoline derivatives has been a subject of investigation. researchgate.netresearchgate.net Research has shown that certain hexahydrocinnoline derivatives, such as 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline and 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline, exhibit anticonvulsant properties. ijariit.com Further studies have indicated that the presence of electron-donating groups like -OH and -COOH on the cinnoline nucleus can enhance antiepileptic activity when compared to derivatives with electron-withdrawing groups. ijariit.com Mild to moderate antiepileptic activity was observed for a series of synthesized compounds including 4-methyl-3-(quinoxalin-2-yl)cinnoline and 3-(4-methylcinnolin-3-yl)-2H-benzo[b] ijper.orgnih.govoxazine. ijariit.com

Antidepressant Effects

Cinnoline derivatives have also been explored for their potential as antidepressant agents. researchgate.net Studies on specific hexahydrocinnoline derivatives, namely 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline and 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline, have shown activity in tests used to characterize antidepressants. ijariit.com

Anxiolytic Activity

Several cinnoline derivatives have been identified as having anxiolytic (anti-anxiety) properties. researchgate.netnih.govamazonaws.com This has led to the investigation of these compounds as potential treatments for anxiety disorders. google.com Notably, compounds such as AZD7325 and AZD6280 have demonstrated potent anxiolytic-like effects without the sedative side effects commonly associated with other anxiolytics. nih.gov These compounds act as modulators of GABA A receptors. nih.gov

Modulation of GABA A Receptors

Cinnoline derivatives have been identified as non-benzodiazepine modulators of the γ-aminobutyric acid type A (GABA A) receptor. nih.gov The GABA A receptor is a key target for many drugs that affect the central nervous system, including sedatives and anxiolytics. google.com

Specific cinnoline derivatives, AZD7325 and AZD6280, have been characterized as positive modulators at the α2/α3 subunits and negative modulators at the α5 subunit of the GABA A receptor. nih.gov This selective modulation is believed to contribute to their anxiolytic effects without causing sedation or cognitive impairment. nih.gov The interaction of these compounds with GABA A receptors highlights their potential for developing novel treatments for anxiety and other neurological disorders. google.com

Phosphodiesterase (PDE10A) Inhibition

Cinnoline derivatives have emerged as potent inhibitors of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme highly expressed in the brain, and its inhibition is a promising strategy for the treatment of psychiatric and neurological disorders like schizophrenia and Huntington's disease. ijper.orgnih.gov

Several studies have focused on synthesizing and evaluating cinnoline analogues as PDE10A inhibitors. nih.govdrugbank.com In one study, fifteen cinnoline analogues were synthesized, with nine showing high potency for PDE10A, with IC50 values ranging from 1.5 to 18.6 nM. nih.govdrugbank.com Notably, compounds 26a, 26b, and 33c exhibited exceptional potency with IC50 values of 1.52, 2.86, and 3.73 nM, respectively, and also demonstrated high selectivity for PDE10A over other phosphodiesterase subtypes. nih.govdrugbank.com Another study highlighted a cinnoline derivative that inhibited PDE10A with a 71% yield. ijper.org The development of these potent and selective inhibitors suggests their potential as PET radiopharmaceuticals for in vivo imaging of PDE10A in the brain. drugbank.com

Other Pharmacological Activities

Beyond their effects on the central nervous system, cinnoline derivatives have been shown to possess a broad spectrum of other pharmacological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory effects. ijper.orgresearchgate.net Some cinnoline compounds are also used as agrochemicals. pnrjournal.com Additionally, various derivatives have demonstrated antithrombotic and antihypertensive activities. pnrjournal.comijper.org

Table 1: Investigated Cinnoline Derivatives and their Activities

| Compound/Derivative | Pharmacological/Biological Activity |

|---|---|

| 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline | Sedative, Anticonvulsant, Antidepressant ijariit.com |

| 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline | Sedative, Anticonvulsant, Antidepressant ijariit.com |

| 4-oxo-1,2,3,4-tetrahydro-2-cinnoline acetic acids | Sedative, Neuroleptic researchgate.net |

| 4-olate-2-cinnolinium acetic acids | Sedative, Neuroleptic researchgate.net |

| 4-aminocinnoline-3-carboxylic acid derivatives (with Cl, F, or CH3) | Weak Sedative researchgate.net |

| 4-methyl-3-(quinoxalin-2-yl)cinnoline | Mild to Moderate Antiepileptic ijariit.com |

| 3-(4-methylcinnolin-3-yl)-2H-benzo[b] ijper.orgnih.govoxazine | Mild to Moderate Antiepileptic ijariit.com |

| AZD7325 | Anxiolytic, GABA A Receptor Modulator nih.gov |

| AZD6280 | Anxiolytic, GABA A Receptor Modulator nih.gov |

| Cinnoline Analogue 26a | PDE10A Inhibitor (IC50 = 1.52 nM) nih.govdrugbank.com |

| Cinnoline Analogue 26b | PDE10A Inhibitor (IC50 = 2.86 nM) nih.govdrugbank.com |

| Cinnoline Analogue 33c | PDE10A Inhibitor (IC50 = 3.73 nM) nih.govdrugbank.com |

| 6,7-dimethoxycinnolin-4-ol 2 | PDE10A Inhibitor ijper.org |

Antithrombotic Activity

Cinnoline derivatives have demonstrated notable potential as antithrombotic agents. researchgate.netpnrjournal.comscribd.comwisdomlib.orgijbpas.cominnovativejournal.inresearchgate.net Research has shown that certain compounds within this class can interfere with the blood coagulation cascade and platelet aggregation, which are critical processes in thrombus formation. The structural features of the cinnoline nucleus can be modified to optimize this activity, leading to the development of potent antithrombotic candidates. innovativejournal.in

Antihypertensive Properties

Several studies have highlighted the antihypertensive effects of cinnoline hydrochloride derivatives. researchgate.netpnrjournal.comscribd.cominnovativejournal.inresearchgate.net These compounds have been shown to elicit a reduction in blood pressure, suggesting their potential in the management of hypertension. The mechanism of action is believed to involve the modulation of vascular tone and cardiac output, although further research is needed to fully elucidate the specific pathways. researchgate.netpnrjournal.comscribd.com

Antisecretory Effects

Cinnoline derivatives have also been investigated for their antisecretory properties, particularly in the context of gastric acid secretion. researchgate.netscribd.cominnovativejournal.inresearchgate.net Certain derivatives have been found to reduce the secretion of pepsin, indicating a potential therapeutic application in conditions characterized by excessive gastric acid. researchgate.net

Antihistamine Properties

The antihistaminic activity of this compound derivatives has been reported in several studies. pnrjournal.comscribd.cominnovativejournal.inresearchgate.net Some 4-aminocinnoline derivatives, in particular, have gained attention for their ability to counteract the effects of histamine, suggesting their potential use in allergic conditions. pnrjournal.comijbpas.com Research has shown that certain ethylenediamine (B42938) derivatives bearing a cinnoline moiety exhibit moderate antihistaminic activity. researchgate.net

Antileukemic Activity

The potential of cinnoline derivatives as antileukemic agents has been a significant area of research. scribd.comijbpas.cominnovativejournal.inresearchgate.net Studies have demonstrated that certain cinnoline compounds exhibit cytotoxic activity against leukemia cell lines. For instance, some derivatives have shown comparable antileukemic activity to the established drug mitoxantrone in murine P388 leukemia models. ijbpas.com The development of 4-chlorothis compound is linked to the investigation of cinnoline derivatives for their antileukemic properties. vulcanchem.com

Antioxidant Activity

Cinnoline derivatives have been evaluated for their antioxidant properties. scribd.com Research indicates that some of these compounds can act as radical scavengers. For example, synthesized cinnoline derivatives (1B-3C) demonstrated high values in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. researchgate.net This antioxidant capacity suggests a potential role in mitigating oxidative stress-related cellular damage.

Anthelmintic Activity

Several cinnoline derivatives have been synthesized and evaluated for their anthelmintic activity. pnrjournal.comijbpas.cominnovativejournal.in Studies have shown that these compounds can be effective against parasitic worms. For instance, some substituted cinnoline benzimidazole (B57391) and cinnoline imidazole (B134444) derivatives have demonstrated moderate to good anthelmintic activity, in some cases comparable to standard drugs like mebendazole. pnrjournal.comresearchgate.netresearchgate.net Research on substituted cinnolothiophene derivatives also indicates potent activity, particularly with methyl and dichloro substitutions. wisdomlib.org

| Compound Class | Activity | Key Findings |

| Cinnoline Derivatives | Antithrombotic | Interfere with blood coagulation and platelet aggregation. |

| This compound Derivatives | Antihypertensive | Reduce blood pressure. |

| Cinnoline Derivatives | Antisecretory | Reduce pepsin secretion. |

| 4-Aminocinnoline Derivatives | Antihistamine | Counteract the effects of histamine. |

| Cinnoline Derivatives | Antileukemic | Exhibit cytotoxic activity against leukemia cell lines. |

| Cinnoline Derivatives (1B-3C) | Antioxidant | Act as effective radical scavengers. |

| Substituted Cinnoline Derivatives | Anthelmintic | Show moderate to good activity against parasitic worms. |

Mechanisms of Action of Cinnoline Hydrochloride Derivatives

Interference with Biochemical Pathways in Pathogens and Cancer Cells

Cinnoline (B1195905) derivatives exert their therapeutic effects by disrupting essential biochemical processes within pathogenic organisms and cancer cells. researchgate.netresearchgate.net Their ability to interfere with these pathways is a cornerstone of their anticancer and antimicrobial properties. researchgate.netresearchgate.net

In the realm of oncology, these compounds have been shown to impair critical processes that regulate cancer proliferation and survival. researchgate.netresearchgate.net A significant mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com For example, certain 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives trigger apoptosis by causing mitochondrial depolarization and generating reactive oxygen species. mdpi.com This leads to the activation of a cascade of enzymes known as caspases (specifically caspase-3, -8, and -9), which are central executioners of the apoptotic process. mdpi.com Furthermore, some cinnoline derivatives can arrest the cell cycle, a tightly regulated process that governs cell division. researchgate.net One study found that a specific cinnoline derivative caused cell growth arrest at the G2/M phase of the cell cycle and induced pre-G1 apoptosis. researchgate.net

As antimicrobial agents, cinnoline derivatives interfere with vital pathways in bacteria and fungi. Some cinnoline-based chalcones and pyrazoline derivatives have demonstrated notable antibacterial and antifungal activity. mdpi.comnih.gov The antibacterial action of certain cinnoline sulphonamides is thought to stem from the inhibition of para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. nih.gov Additionally, some derivatives exhibit potent activity against Mycobacterium tuberculosis by inhibiting mycobacterial salicylate (B1505791) ligase (MbtA), which blocks the production of siderophores essential for iron acquisition in the bacteria. researchgate.net The mechanism of action for some derivatives against Gram-negative bacteria involves the breakdown of their membranes within neutrophil phagolysosomes. zenodo.org

Enzyme Inhibition (e.g., HNE, Topoisomerase I, PDE10A)

A primary mechanism through which cinnoline derivatives exert their pharmacological effects is the inhibition of specific enzymes that are pivotal in various disease processes. mdpi.comzenodo.org

Human Neutrophil Elastase (HNE) Inhibition: HNE is a serine protease implicated in a variety of inflammatory disorders due to its excessive activity. mdpi.comnih.gov Cinnoline derivatives have been developed as reversible, competitive inhibitors of HNE. nih.govtandfonline.com Molecular docking studies suggest two potential mechanisms: for molecules with a cinnolin-4(1H)-one scaffold, the Ser195 hydroxyl group of HNE attacks the amido moiety, while for derivatives with an ester function at the C-4 position, this ester group is the point of attack. nih.govnih.gov One of the most potent compounds identified, designated as 18a , demonstrated a strong balance between HNE inhibitory activity and chemical stability. nih.govtandfonline.com

Topoisomerase I (TOP1) Inhibition: Topoisomerases are crucial enzymes that manage the topology of DNA and are validated targets for anticancer drugs. researchgate.netnih.gov Certain dibenzo[c,h]cinnoline (B14754567) and 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives have been identified as potent TOP1 inhibitors. mdpi.comnih.gov These compounds function by stabilizing the "cleavable complex" formed between the enzyme and DNA, which ultimately leads to cell death. nih.gov Notably, some of these derivatives, such as ARC-31 , have shown an enhanced ability to induce DNA cleavage in the presence of TOP1 and exhibit exceptional cytotoxic activity, with IC50 values below 2 nM in certain cancer cell lines. mdpi.comrsc.org

Phosphodiesterase 10A (PDE10A) Inhibition: PDE10A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the brain, making it a target for treating central nervous system disorders like schizophrenia. nih.govnih.gov A variety of cinnoline derivatives, including 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines and 3H-pyrazolo[3,4-c]cinnolines, have been developed as potent and selective PDE10A inhibitors. mdpi.comnih.gov Optimization of these structures has led to compounds with high potency (IC50 values in the low nanomolar range) and improved selectivity over other PDE subtypes, which is critical for minimizing off-target effects. mdpi.comnih.gov

Table 1: Enzyme Inhibition by Cinnoline Derivatives

| Derivative Class | Target Enzyme | Mechanism of Action | Key Compounds/Findings | Citations |

|---|---|---|---|---|

| Cinnolin-4(1H)-ones | Human Neutrophil Elastase (HNE) | Reversible competitive inhibition. nih.govtandfonline.com | Compound 18a showed an IC50 value of 56 nM. nih.govtandfonline.comnih.gov | nih.govtandfonline.comnih.gov |

| Dibenzo[c,h]cinnolines | Topoisomerase I (TOP1) | Stabilization of the TOP1-DNA cleavable complex. nih.gov | More potent than similarly substituted benzo[i]phenanthridines. nih.gov | nih.gov |

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines | Topoisomerase I (TOP1) | Stabilization of the TOP1-DNA cleavable complex, leading to apoptosis. mdpi.com | Compound ARC-31 exhibited IC50 values below 2 nM. mdpi.comrsc.org | mdpi.comrsc.org |

| 3H-pyrazolo[3,4-c]cinnolines | Phosphodiesterase 10A (PDE10A) | Potent and selective inhibition. mdpi.com | Optimized for brain penetration and improved pharmacokinetic profiles. mdpi.com | mdpi.com |

| 4-(pyridin-3-yl) cinnolines | Phosphodiesterase 10A (PDE10A) | Potent and selective inhibition. nih.gov | Compounds 26a , 26b , and 33c showed IC50 values of 1.52, 2.86, and 3.73 nM, respectively. nih.gov | nih.gov |

| Triazepinocinnolines | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Enzymatic inhibition. nih.govbenthamdirect.com | Compound 7 showed an inhibition value of 0.22 µM. nih.govbenthamdirect.com | nih.govbenthamdirect.com |

Cellular and Molecular Targets Identification

The pharmacological versatility of cinnoline derivatives stems from their ability to interact with a diverse array of cellular and molecular targets. mdpi.comzenodo.org Research has identified several key proteins, enzymes, and receptors that are modulated by these compounds, leading to their therapeutic effects.

Identified molecular targets for cinnoline derivatives include:

Enzymes : As detailed previously, crucial enzymes like human neutrophil elastase (HNE), topoisomerases (specifically TOP1), and phosphodiesterase 10A (PDE10A) are significant targets. mdpi.comnih.govnih.gov Additionally, protein kinases are a major class of targets. researchgate.netrsc.org This includes Bruton's tyrosine kinase (BTK), colony-stimulating factor 1 receptor (CSF-1R) tyrosine kinase, PI3K, and epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comresearchgate.netrsc.orgnih.gov

Receptors : Cinnoline derivatives have been shown to interact with receptors such as GABA-A and H3 receptors, which are involved in neurotransmission and other physiological processes. mdpi.compnrjournal.com

DNA : Some derivatives, particularly those acting as topoisomerase inhibitors, directly interact with DNA by stabilizing the enzyme-DNA complex, leading to DNA damage and cell death. nih.govrsc.org Other derivatives, like those related to the antibiotic cinoxacin, can inhibit DNA gyrase (a type II topoisomerase), interfering with bacterial DNA replication. ijper.orgijprajournal.com

The identification of these targets is often supported by molecular modeling and docking studies, which predict how the cinnoline scaffold and its various substituents fit into the binding sites of these proteins. nih.govnih.gov For instance, docking studies of HNE inhibitors revealed how different cinnoline scaffolds orient themselves within the enzyme's active site to be attacked by the catalytic Ser195 residue. nih.govnih.gov

Pharmacodynamic Studies

Pharmacodynamic studies focus on the effects of a drug on the body and its mechanism of action. For cinnoline derivatives, these studies help to characterize their therapeutic potential and optimize their structure for enhanced activity and selectivity. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies are a key component of pharmacodynamics, revealing how chemical modifications to the cinnoline core affect biological activity. For example, in the development of HNE inhibitors, it was found that while cinnoline derivatives were generally less potent than their N-benzoylindazole predecessors, they exhibited greater stability in aqueous solutions. nih.govtandfonline.com For antibacterial cinnoline sulphonamides, the addition of halogen substituents was shown to enhance potency, allowing for activity at lower concentrations. mdpi.comnih.gov Similarly, for anti-inflammatory pyrazolo[4,3-c]cinnoline derivatives, electron-donating groups on the benzoyl ring increased activity. mdpi.com

Pharmacodynamic assessments also include evaluating the effects on cellular processes. In cancer research, cinnoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in tumor cell lines. mdpi.comresearchgate.net For instance, one potent derivative was found to be particularly effective against leukemia cell lines, causing mitochondrial depolarization and activation of caspases 3, 8, and 9. mdpi.com The development of PDE10A inhibitors involved optimizing compounds to maintain high inhibitory activity while improving metabolic stability and selectivity against other phosphodiesterases to reduce the risk of off-target effects. mdpi.com These studies are crucial for identifying lead compounds with favorable pharmacodynamic profiles for further development. researchgate.netnih.gov

Impact on Signal Transduction Pathways

Cinnoline derivatives exert significant influence over cellular behavior by modulating key signal transduction pathways, which are complex cascades of protein interactions that govern processes like cell growth, proliferation, and death. researchgate.netrsc.org Their ability to target these pathways is fundamental to their anticancer activity. rsc.orgresearchgate.net

A prominent target is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers and plays a central role in cell proliferation, survival, and metabolism. researchgate.netrsc.org A series of cinnoline derivatives were specifically developed as potent PI3K inhibitors, with some compounds displaying nanomolar inhibitory activities. researchgate.netnih.gov By inhibiting PI3K, these compounds can decrease the phosphorylation levels of downstream effectors like Akt, thereby disrupting the entire signaling cascade and suppressing tumor growth. researchgate.netresearchgate.net

Cinnoline derivatives also impact MAPK (mitogen-activated protein kinase) signaling pathways , which are crucial for transmitting signals from the cell surface to the DNA in the nucleus. rsc.orgacs.org Along with the PI3K/Akt pathway, the MAPK pathway is a key regulator of cell fate, and its inhibition can lead to reduced proliferation and the induction of apoptosis. rsc.orgacs.org

Furthermore, some cinnoline sulphonamide derivatives have shown enhanced binding affinity to the NF-κB protein . researchgate.net NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. Its dysregulation is linked to cancer and inflammatory diseases. By inhibiting this pathway, cinnoline derivatives can further contribute to their anticancer effects. researchgate.netresearchgate.net

The activation of caspase cascades is another significant downstream effect. As noted, certain cinnoline derivatives trigger apoptosis through the activation of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3), which is a terminal event in many signaling pathways that lead to programmed cell death. mdpi.com

Advanced Applications and Future Directions in Cinnoline Hydrochloride Research

Development of Novel Therapeutic Agents

The cinnoline (B1195905) scaffold is a cornerstone in medicinal chemistry for creating new therapeutic agents. pnrjournal.comnih.govresearchgate.net Its derivatives have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic effects. nih.govnih.govijariit.com

Lead Compound Identification and Optimization

The cinnoline nucleus is recognized as a potent lead structure in drug discovery. pnrjournal.comnih.gov Its framework is a valuable starting point for identifying and refining compounds with desirable pharmacological profiles. pnrjournal.comnih.gov The development of molecules based on cinnoline is a major contributor to the discovery of lead compounds with enhanced pharmacodynamic and pharmacokinetic properties. nih.govnih.gov

The process involves extensive research into the synthesis of new cinnoline derivatives and the subsequent optimization of their biological activity. innovativejournal.ininnovativejournal.in By modifying the structure of the cinnoline ring, scientists can fine-tune the properties of these compounds to improve their efficacy and selectivity for specific biological targets. For instance, a fragment-based screening approach using X-ray co-crystallography identified a cinnoline fragment that binds to the ATP binding site of Bruton's tyrosine kinase (Btk), a target for autoimmune disorders and cancer. researchgate.net Optimization of this initial fragment led to a lead compound that demonstrated efficacy in a rat model of collagen-induced arthritis. researchgate.net

Similarly, cinnoline-3-carboxamides have been identified as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in the pathogenesis of Parkinson's disease. nih.gov These compounds have shown effectiveness against both wild-type and mutant forms of the enzyme and exhibit excellent penetration into the central nervous system. nih.gov

The following table highlights some key findings in the optimization of cinnoline derivatives for therapeutic use.

| Therapeutic Target | Cinnoline Derivative Class | Key Optimization Findings |

| Bruton's tyrosine kinase (Btk) | 4-aminocinnoline-3-carboxamides | Fragment-based screening identified a cinnoline hit; optimization led to a lead compound effective in an in vivo arthritis model. researchgate.net |

| Leucine-rich repeat kinase 2 (LRRK2) | Cinnoline-3-carboxamides | Discovered potent inhibitors of both wild-type and mutant LRRK2 with good to excellent CNS penetration. nih.gov |

| Bacterial and Fungal Pathogens | Cinnoline derivatives with sulphonamide moieties | Combining the cinnoline and sulphonamide structures resulted in a significant improvement in antimicrobial activity. nih.gov |

Compounds Under Clinical Evaluation

The extensive preclinical research into cinnoline derivatives has led to some compounds advancing into clinical trials. pnrjournal.comnih.govresearchgate.netnih.gov While specific details on the phases of these trials are not always publicly disclosed, the progression of these molecules into human studies underscores their therapeutic potential. The development of cinnoline-based molecules is seen as a significant step toward identifying lead compounds with optimized properties suitable for clinical use. nih.govnih.gov

Agrochemical Applications

Beyond medicine, cinnoline derivatives have been successfully developed for use in agriculture. pnrjournal.cominnovativejournal.in Their biological activity extends to controlling plant growth and protecting crops from diseases and pests. pnrjournal.com

Herbicidal and Fungicidal Properties

Cinnoline derivatives have been approved and are used in agriculture for their effectiveness as both herbicides and fungicides. ijper.orgresearchgate.netresearchgate.net Research has identified several classes of cinnoline compounds with potent bioactivity against unwanted plants and fungal pathogens.